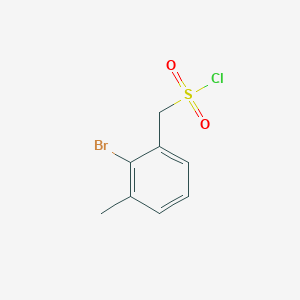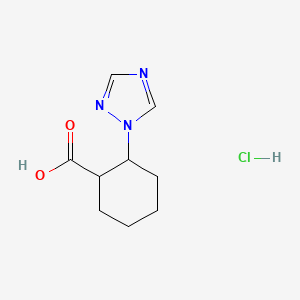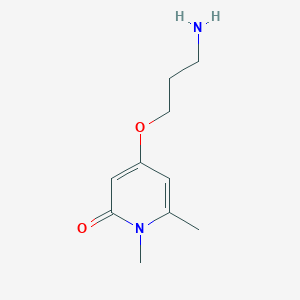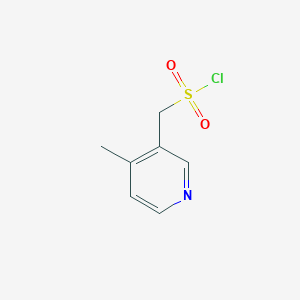![molecular formula C10H10N2O3 B13247873 2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13247873.png)
2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group, a methyl group, and a prop-2-yn-1-yloxyamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a methyl group on the pyridine ring using reagents like potassium permanganate.
Substitution with the Prop-2-yn-1-yloxyamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with the prop-2-yn-1-yloxyamino group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The prop-2-yn-1-yloxyamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Formation of new pyridine derivatives with different substituents replacing the prop-2-yn-1-yloxyamino group.
科学的研究の応用
2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers with high thermal stability.
作用機序
The mechanism of action of 2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxyamino group can form covalent bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The pyridine ring can also interact with various receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
2-Methyl-6-aminopyridine-4-carboxylic acid: Similar structure but lacks the prop-2-yn-1-yloxy group.
2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine: Similar structure but lacks the carboxylic acid group.
4-Carboxy-2-methylpyridine: Similar structure but lacks the prop-2-yn-1-yloxyamino group.
Uniqueness
2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is unique due to the presence of both the prop-2-yn-1-yloxyamino group and the carboxylic acid group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
2-methyl-6-(prop-2-ynoxyamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-3-4-15-12-9-6-8(10(13)14)5-7(2)11-9/h1,5-6H,4H2,2H3,(H,11,12)(H,13,14) |
InChIキー |
XTSIOYOVZAGTCS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)NOCC#C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


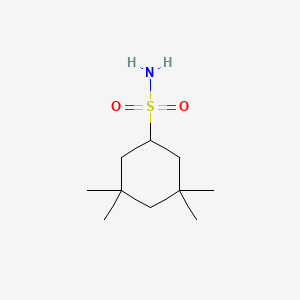
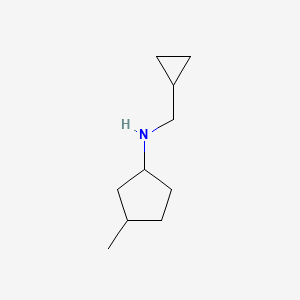
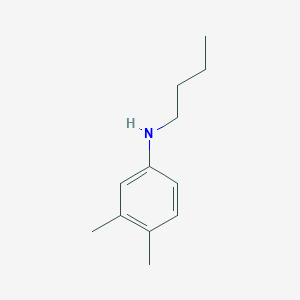
![3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13247802.png)
![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride](/img/structure/B13247807.png)
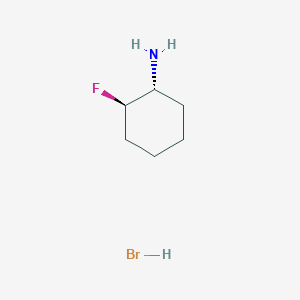
![Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate](/img/structure/B13247826.png)
![N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13247831.png)
![3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13247836.png)
